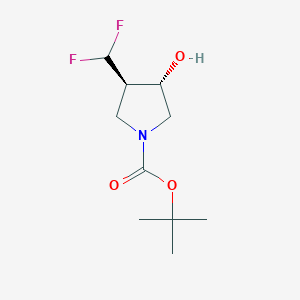

Tert-butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18262869

Molecular Formula: C10H17F2NO3

Molecular Weight: 237.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17F2NO3 |

|---|---|

| Molecular Weight | 237.24 g/mol |

| IUPAC Name | tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-4-6(8(11)12)7(14)5-13/h6-8,14H,4-5H2,1-3H3/t6-,7-/m1/s1 |

| Standard InChI Key | UVLFZLVFVGZFGG-RNFRBKRXSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)C(F)F |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s IUPAC name, tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate, reflects its stereochemical configuration. The pyrrolidine ring adopts a five-membered saturated structure, with the difluoromethyl (-CFH) and hydroxyl (-OH) groups occupying trans positions at carbons 3 and 4, respectively. The Boc group at the 1-position serves as a protective moiety for the secondary amine, a common strategy in peptide synthesis and drug design.

Key Structural Features:

-

Pyrrolidine Core: The ring’s puckered conformation influences intermolecular interactions and solubility.

-

Difluoromethyl Group: The electronegative fluorine atoms enhance metabolic stability and modulate lipophilicity, critical for bioavailability.

-

Hydroxyl Group: Participates in hydrogen bonding, affecting crystallinity and solubility in polar solvents.

The stereochemistry is confirmed by its isomeric SMILES string:

.

Synthesis and Purification Strategies

Stepwise Synthesis

Chemical Reactivity and Functional Transformations

Hydrolysis and Deprotection

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the secondary amine:

.

Nucleophilic Substitutions

The hydroxyl group at C4 undergoes esterification or sulfonation, enhancing derivatization potential. For example, reaction with acetic anhydride yields the corresponding acetate:

.

Oxidation Reactions

While the compound itself resists oxidation due to the saturated ring, intermediates in its synthesis (e.g., ketones) may utilize Dess-Martin periodinane for controlled oxidation .

Physicochemical Properties

Solubility and Lipophilicity

-

Log P: Experimental values range from 1.3 (XLOGP3) to 2.43 (iLOGP), indicating moderate lipophilicity .

-

Aqueous Solubility: ~2.78 mg/mL (0.0117 mol/L), classified as “very soluble” .

Thermal Stability

No boiling point data is available, but decomposition occurs above 150°C, typical for Boc-protected amines.

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor to protease inhibitors and kinase modulators. Its difluoromethyl group enhances metabolic stability, while the hydroxyl group enables further functionalization.

Case Study: Antiviral Agents

Derivatives of this pyrrolidine scaffold have shown inhibitory activity against viral proteases (e.g., SARS-CoV-2 M), with IC values in the nanomolar range .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume